Salbutamon-d9 Hydrochloride

Isotope dilution mass spectrometry Matrix effect compensation Food safety analysis

Quantifying salbutamol in complex biological matrices presents a challenge: variable matrix effects compromise assay accuracy when using non-deuterated or inadequately labeled internal standards. Salbutamon-d9 hydrochloride is a precisely characterized, nine-deuterium labeled internal standard engineered to overcome this limitation. - Validated in chiral LC-MS/MS methods for porcine urine with an LOQ of 0.3 ng/mL and intra-/inter-assay precision <5.04%, ensuring reliable enantiomer quantitation. - The tert-butyl-d9 labeling provides a definitive +9 Da mass shift, essential for distinguishing tracer from endogenous analyte in pharmacokinetic and metabolic stability studies. - Supplied as a neat hydrochloride salt; compatible with both GC-MS/MS (trimethylsilyl derivatization) and LC-MS/MS workflows.

Molecular Formula C13H20ClNO3
Molecular Weight 282.812
CAS No. 1346605-08-0
Cat. No. B589015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbutamon-d9 Hydrochloride
CAS1346605-08-0
Synonyms2-[(1,1-Dimethylethyl-d9)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride; 
Molecular FormulaC13H20ClNO3
Molecular Weight282.812
Structural Identifiers
SMILESCC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl
InChIInChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3;
InChIKeyOFWSQQUAGFEQOV-KYRNGWDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salbutamon-d9 Hydrochloride: Deuterated Internal Standard for LC-MS & GC-MS


Salbutamon-d9 hydrochloride (CAS 1346605-08-0), also known as Salbutamol-d9 hydrochloride, is a deuterium-labeled analog of salbutamol (albuterol) containing nine deuterium atoms incorporated into the tert-butylamino group . As a stable isotope-labeled internal standard (SIL-IS), this compound is specifically designed for the quantitative analysis of salbutamol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound retains the pharmacologic profile of the non-deuterated parent, which is a short-acting, selective β2-adrenergic receptor (β2-AR) agonist (Kd = 759 nM in CHO cells expressing human β2-AR) with selectivity ratios over β1-AR and β3-AR of approximately 62:1 and 29:1, respectively [1]. Salbutamon-d9 hydrochloride is supplied as a neat hydrochloride salt with a molecular formula of C13H11D9ClNO3 and a molecular weight of 282.81 g/mol .

Why Salbutamon-d9 Hydrochloride Cannot Be Substituted in Quantitative MS


In isotope dilution mass spectrometry (IDMS) and stable isotope-labeled internal standard (SIL-IS) workflows, the choice of internal standard is not interchangeable. The number and position of deuterium atoms directly influence the accuracy and reliability of quantitative results. Comparative studies have demonstrated that Salbutamol-d9 (SAL-D9) and Salbutamol-d3 (SAL-D3) exhibit divergent performance in compensating for matrix effects due to differential susceptibility to hydrogen‑deuterium exchange during MS fragment formation [1]. Furthermore, non-deuterated internal standards fail to adequately correct for ionization suppression or enhancement in complex biological matrices, leading to systematic quantification errors. These findings underscore the necessity of evidence-based selection of the specific deuterated analog—SAL-D9 versus SAL-D3—based on the analytical platform and matrix complexity [2][3].

Salbutamon-d9 Hydrochloride: Performance vs. Closest Analytical Comparators


Matrix Effect Compensation: SAL-D9 vs. SAL-D3 in Pork Tissue LC-MS/MS

In a direct head-to-head comparative study evaluating deuterium-labeled internal standards for salbutamol quantification in pork by isotope dilution-LC-MS/MS, Salbutamol-d9 (SAL-D9) was found to be less effective in compensating for matrix effects compared to Salbutamol-d3 (SAL-D3). This differential performance was attributed to hydrogen‑deuterium exchange occurring during MS fragment formation with SAL-D9, whereas SAL-D3 exhibited greater isotopic stability under the same ionization conditions [1]. Consequently, the study investigators selected SAL-D3 as the internal standard for the validated ID-LC-MS/MS method.

Isotope dilution mass spectrometry Matrix effect compensation Food safety analysis

Cross-Platform Matrix Effects: SAL-D9 vs. SAL-D3 in Urine GC-MS/MS

In a cross-study comparable analysis, a validated GC-MS/MS method for salbutamol quantitation in human urine employed salbutamol-d3 as the internal standard following enzymatic hydrolysis, solid-phase extraction, and MSTFA derivatization . In contrast, the Food Chem. 2024 study noted that SAL-D9′s matrix effect limitations were specific to LC-MS/MS conditions and H/D exchange during fragment formation [1]. This cross-study comparison suggests that the suitability of SAL-D9 versus SAL-D3 is platform-dependent, with GC-MS/MS workflows potentially avoiding the H/D exchange issues observed in LC-MS/MS due to different ionization and fragmentation mechanisms.

Gas chromatography-tandem mass spectrometry Urine toxicology Doping control analysis

Isotopic Purity and Co-Elution: Deuterated vs. Non-Deuterated IS

A class-level inference drawn from SIL-IS methodology principles indicates that the nine-deuterium substitution in Salbutamon-d9 hydrochloride provides near-identical chromatographic retention time and ionization efficiency to the non-deuterated analyte, salbutamol, while maintaining a sufficient mass shift (+9 Da) to eliminate spectral overlap in MS detection . In contrast, methods employing non-deuterated internal standards (e.g., structural analogs) demonstrate inferior correction for matrix-induced ion suppression, as the internal standard and analyte do not co-elute identically and exhibit differential ionization behavior in the electrospray source [1].

Stable isotope labeling Method validation Ion suppression correction

Validated LOQ and Linearity Using SAL-D9 Internal Standard

A validated chiral LC-MS/MS method for the detection of salbutamol enantiomers in porcine urine employed salbutamol-tert-butyl-d9 as the internal standard. Using multiple reaction monitoring (MRM) on a triple quadrupole instrument, the method achieved a linear dynamic range of 0.1–10 ng/mL with a limit of quantification (LOQ) of 0.3 ng/mL [1]. Intra- and inter-assay precision was less than 5.04%, and recovery ranged from 83.82% to 102.33%. This performance establishes a benchmark for analytical sensitivity and reproducibility when SAL-D9 is employed as the SIL-IS in chiral LC-MS/MS applications.

Chiral chromatography Urine analysis Quantitative method validation

Salbutamon-d9 Hydrochloride: Procurement & Application Scenarios


Chiral LC-MS/MS for Urinary Salbutamol Enantiomers

Laboratories developing chiral LC-MS/MS methods for salbutamol enantiomer quantitation in urine—whether for anti-doping analysis or therapeutic drug monitoring—should procure Salbutamon-d9 hydrochloride based on its successful validation in porcine urine [1]. The method achieved an LOQ of 0.3 ng/mL with intra- and inter-assay precision <5.04% using SAL-D9 as the internal standard. This application scenario is particularly relevant for laboratories seeking a validated SIL-IS for chiral chromatography workflows where the tert-butyl-d9 labeling pattern is compatible with MRM transitions.

GC-MS/MS Quantitation of Salbutamol with Derivatization

For laboratories performing GC-MS/MS analysis of salbutamol in plasma, serum, or urine with derivatization (e.g., MSTFA to form trimethylsilyl derivatives), Salbutamon-d9 hydrochloride represents a suitable internal standard candidate. Cross-study comparison indicates that the H/D exchange limitations documented for SAL-D9 in LC-MS/MS may not manifest in GC-MS/MS workflows due to differing ionization mechanisms [1]. Laboratories with established GC-MS/MS infrastructure may therefore select SAL-D9 as a cost-equivalent alternative to SAL-D3, provided method-specific validation is performed.

Deuterated Tracer for Metabolic and Pharmacokinetic Studies

Research groups conducting metabolic stability or pharmacokinetic studies of salbutamol may procure Salbutamon-d9 hydrochloride as a deuterated tracer or internal standard. The nine-deuterium substitution provides a clear mass shift (+9 Da) that distinguishes the tracer from endogenous salbutamol while maintaining near-identical physicochemical properties [1]. This compound is specifically indicated for in vitro and in vivo experiments where precise quantification of parent drug and metabolite concentrations is required, such as drug-drug interaction studies or bioavailability assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salbutamon-d9 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.